molecular formula C18H20N2O4S B4964078 N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4964078
M. Wt: 360.4 g/mol
InChI Key: PWUFXJWDAUCOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MBOPB, is a chemical compound with potential therapeutic applications. It is a sulfonamide derivative that has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves its ability to bind to specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also binds to the NMDA receptor and inhibits its activity, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide have been studied in various experimental models. It has been shown to decrease the activity of carbonic anhydrase in vitro, which may have implications for the treatment of diseases such as glaucoma and epilepsy. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to decrease the activity of the NMDA receptor in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential toxicity and side effects, which may limit its use in certain experimental models.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a diagnostic tool for the detection of carbonic anhydrase activity in various diseases. Additionally, further research is needed to optimize the synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and improve its purity and yield.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves a series of chemical reactions. The first step is the reaction of 4-methoxybenzyl chloride with 4-aminobenzenesulfonamide to form N-(4-methoxybenzyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis of N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. N-(4-methoxybenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its ability to inhibit the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of learning and memory.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-8-4-14(5-9-16)13-19-25(22,23)17-10-6-15(7-11-17)20-12-2-3-18(20)21/h4-11,19H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUFXJWDAUCOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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